2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-9(2)11-4-6-12(7-5-11)17-13(21)8-23-15-19-18-10(3)14(22)20(15)16/h4-7,9H,8,16H2,1-3H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUYSTPFRAQMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazine family, which has been explored for various biological activities. This article reviews its structural characteristics, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 335.38 g/mol. The compound contains a triazine ring and a phenyl group substituted with an isopropyl group, contributing to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N5O3S |
| Molecular Weight | 335.38 g/mol |
| CAS Number | 540772-31-4 |
| InChI Key | VPLILZAADUWWDC-UHFFFAOYSA-N |
Biological Activities
Research indicates that compounds containing the triazine scaffold exhibit a variety of biological activities including:
- Antimicrobial Activity : Triazines have been shown to possess significant antibacterial and antifungal properties. They inhibit the growth of several pathogens including Staphylococcus aureus and Candida albicans .
- Anticancer Potential : Some studies have indicated that triazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Antiviral Effects : Research has highlighted the potential of triazine compounds in combating viral infections by interfering with viral replication processes .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazine derivatives against E. coli and Pseudomonas aeruginosa. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ciprofloxacin .
Case Study 2: Anticancer Activity
In another investigation, a series of triazine-based compounds were tested for their cytotoxic effects on human cancer cell lines. The results indicated that some compounds reduced cell viability by over 50% at low micromolar concentrations, suggesting strong anticancer potential .
Structure-Activity Relationship (SAR)
The biological activity of triazine derivatives is often influenced by their structural features:
- Substituents on the Triazine Ring : Modifications can enhance or reduce activity against specific targets.
- Phenyl Group Variations : Altering the substituents on the phenyl ring can significantly impact antimicrobial and anticancer efficacy.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s structural analogs differ primarily in substituents on the phenyl ring and modifications to the triazinone/triazole core. Key examples include:
Key Observations
Hydrogen Bonding: The 4-amino and 5-oxo groups in the triazinone core facilitate hydrogen bonding, critical for target interactions. Triazole-based analogs (e.g., ) may exhibit altered binding due to nitrogen atom positioning.
Steric Effects : Bulky substituents like isopropyl (target compound) or 4-acetamido may hinder crystal packing, reducing melting points compared to smaller groups (e.g., methyl ).
Pharmacological Implications
- Anti-Exudative Activity : Derivatives with furan-2-yl substituents (e.g., ) show dose-dependent anti-inflammatory effects, implying that the isopropyl group in the target compound might modulate similar pathways .
- Enzyme Inhibition: Triazole-thione analogs (e.g., ) demonstrate inhibitory effects on cyclooxygenase (COX), suggesting the triazinone core in the target compound could interact with analogous enzymatic sites .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with precursors like substituted triazinones and acetamide derivatives. Key steps include sulfanyl group introduction via nucleophilic substitution and coupling reactions. Reaction optimization requires precise control of temperature (e.g., 60–80°C for coupling), solvent selection (e.g., DMF or ethanol), and catalysts (e.g., sodium hydride or K2CO3) to prevent decomposition of intermediates .
- Validation : Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and High-Resolution Mass Spectrometry (HRMS) confirms structural integrity. Purity is assessed using HPLC with C18 columns and acetonitrile/water gradients .
Q. Which functional groups dominate the compound’s reactivity, and how do they influence biological interactions?
- Key Groups :
- 1,2,4-Triazinone core : Participates in hydrogen bonding with biological targets (e.g., enzymes).
- Sulfanyl bridge (-S-) : Enhances lipophilicity and modulates membrane permeability.
- Acetamide moiety : Stabilizes interactions via van der Waals forces or π-π stacking .
- Impact : These groups collectively affect solubility, bioavailability, and target binding specificity. For example, the 4-(propan-2-yl)phenyl group increases steric bulk, potentially reducing off-target effects .
Q. What analytical techniques are essential for characterizing this compound?
- Core Methods :
- NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms regiochemistry .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 387.12) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm<sup>-1</sup>) and NH vibrations (~3300 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions (e.g., dimerization or oxidation)?
- Strategies :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) reduces premature decomposition .
- Protecting Groups : Temporarily shield reactive amines during sulfanyl group installation .
- Case Study : A 15% yield increase was achieved by replacing NaOH with K2CO3 in coupling reactions, reducing base-induced side products .
Q. How can structural contradictions in biological activity data be resolved (e.g., conflicting IC50 values across studies)?
- Approach :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC50 discrepancies in kinase inhibition may arise from ATP concentration variations .
- Molecular Dynamics Simulations : Model binding modes to identify critical residues affecting activity .
- Example : A 2-fold difference in anti-inflammatory activity was traced to the use of LPS-stimulated vs. TNF-α-stimulated macrophages .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?
- SAR Workflow :
Core Modifications : Vary substituents on the triazinone (e.g., methyl vs. ethyl) .
Bioisosteric Replacement : Replace sulfanyl with sulfonyl to assess potency changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
